N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide
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Description
N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide is a useful research compound. Its molecular formula is C18H18ClF3N2O2S and its molecular weight is 418.86. The purity is usually 95%.
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Scientific Research Applications
Enantioselective Synthesis
Research has explored the enantioselective synthesis involving compounds with similar complex structures. For example, studies on the preparation of N-methoxy-N-methylamide derivatives from (S)-methylpyroglutamate show the addition of Grignard reagents, leading to various synthesized products with potential pharmaceutical applications (Calvez, Chiaroni, & Langlois, 1998).
Novel Insecticidal Activity
Compounds with unique chemical structures, similar to the one , have been developed as novel insecticides. Flubendiamide, for instance, exhibits strong insecticidal activity against lepidopterous pests and suggests a unique mode of action, which could inform the development of new pesticides (Tohnishi et al., 2005).
Polymer Synthesis
Research into the synthesis and properties of novel polymers, such as polyamides containing pyridine and sulfone moieties, highlights the development of materials with high refractive indices and small birefringences. These materials possess good thermomechanical stabilities, making them suitable for various high-performance applications (Tapaswi et al., 2015).
Properties
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-2-methylpropyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N2O2S/c1-17(2,10-24-15(25)11-4-6-13(26-3)7-5-11)27-16-14(19)8-12(9-23-16)18(20,21)22/h4-9H,10H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEHJBJAOWDFFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)OC)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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